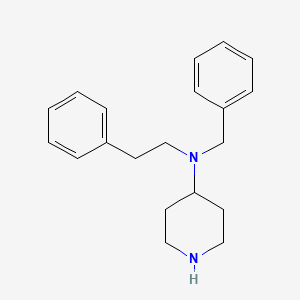

N-benzyl-N-(2-phenylethyl)piperidin-4-amine

Description

Properties

IUPAC Name |

N-benzyl-N-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-3-7-18(8-4-1)13-16-22(20-11-14-21-15-12-20)17-19-9-5-2-6-10-19/h1-10,20-21H,11-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFSNXPXHZDVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393242 | |

| Record name | N-benzyl-N-(2-phenylethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879619-76-8 | |

| Record name | N-benzyl-N-(2-phenylethyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of N-benzyl-N-(2-phenylethyl)piperidin-4-amine

[1][2][3][4][5][6]

Physicochemical Characterization

CAS Number (HCl): 1609406-75-8 CAS Number (Dihydrochloride): 1559059-76-5 Molecular Formula: C₂₀H₂₆N₂ (Free Base) Molecular Weight: 294.44 g/mol (Free Base) | ~367.4 g/mol (2HCl)[1]

Core Properties Table

The following data synthesizes calculated values (ACD/Labs, ChemAxon) and observed trends for 4-amino-piperidine derivatives.

| Property | Value / Range | Technical Insight |

| LogP (Predicted) | 3.8 – 4.2 | Highly lipophilic due to dual aromatic rings (benzyl + phenethyl).[1] Predicts high Blood-Brain Barrier (BBB) permeability.[1] |

| pKa (Piperidine N) | 10.8 ± 0.5 | The secondary amine (ring N) is highly basic, typical of unsubstituted piperidines.[1] |

| pKa (Exocyclic N) | 7.9 ± 0.5 | The tertiary amine is less basic due to steric bulk and inductive effects of the benzyl group.[1] |

| Solubility (Free Base) | Low (<0.1 mg/mL) | Practically insoluble in water; soluble in DCM, DMSO, and Methanol.[1] |

| Solubility (2HCl) | Moderate (>10 mg/mL) | High solubility in water/ethanol mixtures; hygroscopic nature likely.[1] |

| Topological Polar Surface Area (TPSA) | ~15 Ų | Low TPSA confirms high membrane permeability potential.[1] |

Structural Analysis & Pharmacophore Mapping

This molecule is unique because the lipophilic bulk is concentrated on the exocyclic nitrogen (position 4), leaving the piperidine nitrogen (position 1) available for further functionalization.[1]

Structural Logic Diagram

The following diagram illustrates the functional decomposition of the molecule for SAR studies.

Figure 1: Pharmacophore decomposition showing the dual hydrophobic tails and the ionizable piperidine core.

Synthetic Methodology

Objective: Synthesis of N-benzyl-N-(2-phenylethyl)piperidin-4-amine dihydrochloride. Strategy: Reductive Amination via a Protected Intermediate.

Direct alkylation of piperidin-4-amine is prone to poly-alkylation.[1] The preferred route utilizes Reductive Amination of a Boc-protected piperidone with a secondary amine, ensuring regioselectivity.[1]

Reaction Workflow

-

Precursor Preparation: Synthesis of secondary amine N-benzyl-2-phenylethanamine.[1]

-

Reductive Coupling: Reaction with N-Boc-4-piperidone.[1]

-

Deprotection: Removal of the Boc group.[1]

Detailed Protocol

Step 1: Preparation of Secondary Amine (If not commercially sourced)[1]

-

Reagents: Benzaldehyde (1.0 eq), 2-Phenylethanamine (1.0 eq), NaBH₄ (1.5 eq), MeOH.[1]

-

Procedure: Stir benzaldehyde and phenethylamine in dry MeOH for 2 hours to form the imine. Cool to 0°C. Add NaBH₄ portion-wise. Stir for 4 hours. Quench with water, extract with DCM.[1]

-

Checkpoint: Confirm disappearance of imine peak (~8.3 ppm) in ¹H NMR.

Step 2: Reductive Amination (The Critical Step)[1]

-

Reagents:

-

Protocol:

-

Dissolve N-Boc-4-piperidone and the secondary amine in DCE under N₂ atmosphere.

-

Add Acetic Acid (catalyst) and stir for 30 minutes to facilitate iminium ion formation.

-

Add STAB portion-wise.[1] Note: STAB is preferred over NaBH₃CN for lower toxicity and better selectivity.

-

Stir at Room Temperature for 16–24 hours.

-

Quench: Add saturated NaHCO₃ solution.

-

Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

-

Step 3: Boc-Deprotection & Salt Formation

-

Reagents: 4M HCl in Dioxane.

-

Protocol:

-

Dissolve the intermediate from Step 2 in minimal dry dioxane.

-

Add 4M HCl/Dioxane (10 eq) dropwise at 0°C.

-

Precipitate forms immediately. Stir at RT for 2 hours.

-

Isolation: Filter the white solid. Wash with diethyl ether to remove organic impurities.[1]

-

Drying: Vacuum dry at 40°C.

-

Synthesis Flowchart

Figure 2: Step-wise synthetic pathway utilizing reductive amination and acid deprotection.

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

¹H NMR (DMSO-d₆) Expectations

-

Piperidine NH: Broad singlet/exchangeable peak > 8.5 ppm (if HCl salt).[1]

-

Aromatic Protons: Multiplet region 7.1 – 7.4 ppm (10H total from Benzyl + Phenethyl).[1]

-

Benzyl CH₂: Singlet around 3.6 – 3.8 ppm.[1]

-

Phenethyl Linker: Two triplets (or multiplet) around 2.6 – 2.9 ppm.[1]

-

Piperidine C4-H: Multiplet around 2.5 – 2.8 ppm (often obscured, shifts downfield if salt).[1]

Mass Spectrometry (ESI+)[1]

Research Applications & Safety

Pharmacological Context

This molecule serves as a high-value scaffold for:

-

Sigma Receptor Ligands: The combination of a basic amine and two hydrophobic domains (benzyl/phenethyl) is the classic pharmacophore for Sigma-1 (

) receptor affinity, implicated in neuroprotection and analgesia.[1] -

Substance P (NK1) Antagonists: Similar steric bulk is found in NK1 antagonists used as antiemetics.[1]

-

Opioid Research: While not a direct fentanyl precursor, it allows for the "reverse" synthesis of 4-anilidopiperidine analogs to study binding pocket tolerance.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).[1]

-

Precursor Awareness: While this specific isomer is not typically a controlled List I precursor (like ANPP), it is chemically related to opioid synthetic pathways.[1] Researchers must maintain strict inventory logs and use it solely for legitimate pharmacological characterization.[1]

-

Storage: Store the HCl salt at -20°C; it is hygroscopic.

References

-

PubChem. (n.d.).[1] Compound Summary: N-benzyl-N-(2-phenylethyl)piperidin-4-amine dihydrochloride.[1][2][3] National Library of Medicine.[1] Retrieved from [Link][1]

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for the reductive amination step). Retrieved from [Link]

An In-Depth Technical Guide to the Molecular Weight and Structural Analysis of N-benzyl-N-(2-phenylethyl)piperidin-4-amine

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of N-benzyl-N-(2-phenylethyl)piperidin-4-amine, a tertiary amine featuring a substituted piperidine core. The accurate determination of its molecular weight and the unambiguous elucidation of its chemical structure are paramount for its application in research and development. This document outlines a multi-technique analytical approach, grounded in established scientific principles. We will detail protocols for high-resolution mass spectrometry (HRMS) for precise mass determination and nuclear magnetic resonance (NMR) spectroscopy for complete structural assignment. Further, Fourier-transform infrared (FT-IR) spectroscopy is discussed as a complementary technique for functional group confirmation. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction and Compound Profile

N-benzyl-N-(2-phenylethyl)piperidin-4-amine is a complex tertiary amine. The piperidine ring is a common scaffold in many pharmaceuticals, making the characterization of its derivatives crucial.[1] The molecule's structure, comprising a central piperidine ring with a primary amine at the 4-position, which is in turn substituted with both a benzyl and a 2-phenylethyl group, presents a unique analytical challenge. Accurate molecular weight and structural data are the foundation of all subsequent research, from understanding reaction kinetics to predicting pharmacological activity. This guide provides the necessary protocols to establish an unambiguous identity for this compound.

Theoretical Molecular Data

The first step in any analytical workflow is the calculation of the theoretical molecular properties based on the compound's chemical formula. This data serves as the primary reference against which all experimental results are compared.

-

Chemical Formula: C₂₀H₂₆N₂

-

Structure:

-

IUPAC Name: N-benzyl-N-(2-phenylethyl)piperidin-4-amine

-

SMILES: C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)C

-

| Parameter | Value | Source |

| Chemical Formula | C₂₀H₂₆N₂ | PubChem[2] |

| Average Molecular Weight | 306.44 g/mol | Calculated |

| Monoisotopic Mass | 306.2100 Da | Calculated |

Note: The monoisotopic mass is calculated using the mass of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N) and is the value of primary importance in high-resolution mass spectrometry.

Definitive Molecular Weight Determination via Mass Spectrometry

Mass spectrometry (MS) is the gold standard for determining the molecular weight of a compound. For a molecule like N-benzyl-N-(2-phenylethyl)piperidin-4-amine, which contains basic nitrogen atoms, electrospray ionization (ESI) in positive ion mode is the technique of choice.[1] ESI is a "soft" ionization method that minimizes fragmentation, ensuring the prominent generation of the protonated molecule, [M+H]⁺.

Causality of Method Selection: Why ESI-MS?

-

Analyte Suitability: The two nitrogen atoms in the molecule are basic and readily accept a proton in the acidic mobile phase used for ESI, leading to efficient ionization and a strong signal for the [M+H]⁺ ion.[1]

-

Soft Ionization: ESI imparts minimal excess energy to the analyte, preserving its structure and yielding a spectrum dominated by the molecular ion. This simplifies interpretation and provides a clear indication of the molecular weight.[1]

-

High-Resolution Capability: When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, ESI-MS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the confirmation of the elemental composition.

Experimental Workflow for Molecular Weight Confirmation

Caption: High-level workflow for HRMS analysis.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

-

Perform a serial dilution to a final concentration of approximately 1-10 µg/mL in a mobile phase-like solvent (e.g., 50:50 acetonitrile/water with 0.1% formic acid). The formic acid ensures the analyte is protonated.

-

-

Instrument Parameters (Example for a Q-TOF Mass Spectrometer):

-

Ionization Source: ESI, Positive Ion Mode.[1]

-

Capillary Voltage: 3.5 - 4.0 kV.[3]

-

Nebulizer Gas (N₂): 1.0 - 1.5 bar.[3]

-

Drying Gas (N₂): 4.0 L/min at 200°C.[3]

-

Mass Range: m/z 100-1000 for a full scan.[1]

-

Calibration: Calibrate the instrument immediately before analysis using a known standard (e.g., sodium formate or a commercial tuning mix) to ensure high mass accuracy.

-

-

Data Analysis:

-

Expected [M+H]⁺ Ion: The primary ion of interest will be the protonated molecule. Its theoretical m/z is calculated as: 306.2100 (Monoisotopic Mass) + 1.0078 (Mass of H⁺) = 307.2178.

-

Mass Accuracy: The experimentally measured m/z should be within 5 ppm of the theoretical value.

-

Isotopic Pattern: The relative abundance of the A+1 isotope (containing one ¹³C atom) should be compared to the theoretical prediction. For a molecule with 20 carbon atoms, the A+1 peak is expected to be approximately 22.0% of the A peak (20 * 1.1%). This provides an additional layer of confirmation for the elemental formula.

-

Comprehensive Structural Elucidation via NMR Spectroscopy

While MS provides the molecular formula, NMR spectroscopy is essential for mapping the precise connectivity of atoms, providing an unambiguous structural assignment. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for a complete characterization of this complex molecule.

Causality of Method Selection: Why a Multi-dimensional NMR Approach?

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and the connectivity to adjacent protons (splitting).

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., aliphatic vs. aromatic).

-

2D NMR (COSY & HSQC): These experiments are critical for assembling the molecular "puzzle pieces."

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to.

-

Logical Relationships in NMR Structural Elucidation

Caption: Inter-relationship of NMR experiments for structure verification.

Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs provided by the instrument manufacturer are typically sufficient.

-

-

Predicted Spectral Features and Interpretation:

-

¹H NMR:

-

Aromatic Region (δ ~7.2-7.4 ppm): Expect complex multiplets integrating to 10 protons, corresponding to the two phenyl rings.[4]

-

Benzyl CH₂ (δ ~3.5 ppm): A singlet integrating to 2 protons is expected for the benzylic methylene group (–CH₂–Ph).

-

Phenylethyl CH₂CH₂ (δ ~2.7-2.9 ppm): Two distinct triplets (or more complex multiplets), each integrating to 2 protons, are expected for the ethyl linker.

-

Piperidine Protons (δ ~1.5-3.0 ppm): The protons on the piperidine ring will appear as complex multiplets. The protons alpha to the nitrogen (positions 2 and 6) will be the most downfield.[5] The proton at position 4 will also be a distinct multiplet.

-

Amine NH: As a tertiary amine, there is no N-H proton, so no broad singlet characteristic of primary or secondary amines will be observed.[6]

-

-

¹³C NMR:

-

Aromatic Region (δ ~125-140 ppm): Expect multiple signals for the carbons of the two phenyl rings.

-

Aliphatic Region (δ ~25-65 ppm): Signals corresponding to the benzylic, phenylethyl, and piperidine carbons will be observed. The carbons directly attached to nitrogen will be the most downfield in this region.

-

-

2D NMR Interpretation:

-

Use the HSQC spectrum to definitively link each proton signal to its corresponding carbon signal.

-

Use the COSY spectrum to trace the connectivity within the phenylethyl group (–CH₂–CH₂–) and through the piperidine ring system, confirming the relative positions of the protons.

-

-

Complementary Analysis: FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and valuable technique for confirming the presence of key functional groups, providing orthogonal validation of the structure.

Protocol: FT-IR Spectroscopy

-

Sample Preparation: A small amount of the neat sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Vibrational Bands:

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[7]

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (e.g., 2800-3000 cm⁻¹).

-

Aromatic C=C Bending: Sharp peaks in the 1450-1600 cm⁻¹ region.[7]

-

C-N Stretch: Bands in the 1020-1335 cm⁻¹ region are characteristic of aliphatic and aromatic amines.[8]

-

Absence of N-H Stretch: Crucially, the absence of any significant bands in the 3200-3500 cm⁻¹ region confirms the tertiary nature of both amine functionalities.[8][9]

-

Conclusion

The combination of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy provides a robust and definitive methodology for the characterization of N-benzyl-N-(2-phenylethyl)piperidin-4-amine. HRMS confirms the elemental composition via precise mass measurement, while a suite of NMR experiments elucidates the exact atomic connectivity. FT-IR serves as a rapid and effective complementary technique to verify the key functional groups. Adherence to the protocols and interpretative frameworks detailed in this guide will ensure the generation of high-quality, reliable data, establishing an unambiguous structural identity for this compound, which is the cornerstone of any further scientific investigation.

References

-

Kertesz, I., Fodor, L., Gacs-Baitz, E., & Holly, S. (2018). Oxidation-assisted structural elucidation of compounds containing a tertiary amine side chain using liquid chromatography mass spectrometry. Journal of Mass Spectrometry, 53(6), 518-524. Available at: [Link]

-

Structural analysis of amines. (2011). Biology Online. Available at: [Link]

-

PubChem. (n.d.). n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Scribd. (n.d.). 3 Structural Elucidation Chemical Methods. Retrieved February 13, 2026, from [Link]

-

PubChem. (n.d.). N-Benzyl-N-methylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

-

Yan, Z., & Caldwell, G. W. (2004). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. ResearchGate. Available at: [Link]

-

Infrared Spectroscopy. (n.d.). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

-

Wuest, M., Koeckerling, M., Hedtrich, S., & Wuest, F. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2535–2545. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available at: [Link]

-

Chemguides. (2020, June 24). 1H NMR: Structural Elucidation III [Video]. YouTube. [Link]

-

Li, B., Chen, Y. P., & Liu, J. (2004). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 24(10), 1251-1253. Available at: [Link]

-

Di Capua, A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. Available at: [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved February 13, 2026, from [Link]

-

FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

-

Tassaing, T., et al. (2012). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. RSC Publishing. Available at: [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Benzyl-N-(2-chlorobenzyl)-N-(3-fluorophenyl)piperidin-4-amine - Optional[13C NMR]. Retrieved February 13, 2026, from [Link]

-

Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro. Retrieved February 13, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride | C20H28Cl2N2 | CID 74889799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. rsc.org [rsc.org]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. youtube.com [youtube.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

Technical Guide: Pharmacological Applications of N-Benzyl Substituted Piperidine Amines

Executive Summary

The N-benzyl piperidine moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors with high affinity. Most notably recognized as the pharmacophore of Donepezil (Aricept) , the gold-standard treatment for Alzheimer’s Disease (AD), this structure’s pharmacological utility extends beyond simple acetylcholinesterase (AChE) inhibition.

This technical guide provides a rigorous analysis of the N-benzyl piperidine scaffold, detailing its dual-binding mechanism, optimized synthetic pathways, and validation via the Ellman assay. It is designed for researchers seeking to leverage this scaffold for Multi-Target Directed Ligand (MTDL) design, particularly in neuropharmacology.

Part 1: Mechanistic Pharmacophore Analysis

The Dual-Binding Site Theory

The efficacy of N-benzyl piperidines in treating AD stems from their unique ability to bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of the AChE enzyme.

-

The CAS Interaction: The basic nitrogen of the piperidine ring is protonated at physiological pH. It mimics the quaternary ammonium of acetylcholine, forming a cation-

interaction with the indole ring of Trp84 deep within the enzymatic gorge. -

The PAS Interaction: The N-benzyl moiety extends out of the gorge to interact with the PAS, specifically forming

- -

The Linker: The distance between the benzyl ring and the piperidine nitrogen is critical. In Donepezil, the linker allows the molecule to span the approx. 20 Å deep gorge, blocking substrate entry and preventing amyloid-

aggregation (which is accelerated by the PAS).

Visualization of Binding Mechanism

The following diagram illustrates the logical flow of the dual-binding inhibition mechanism.

Figure 1: Mechanism of Action for N-benzyl piperidine ligands within the Acetylcholinesterase active site.

Part 2: Optimized Synthetic Protocol

While N-alkylation (using benzyl bromide) is possible, it often leads to over-alkylation and requires toxic reagents. Reductive Amination is the preferred industrial and research standard due to its mild conditions, higher yield, and "green" profile.

Protocol: Reductive Amination via STAB

Objective: Synthesize N-benzyl-4-substituted piperidine with >90% purity. Reagents: Sodium triacetoxyborohydride (STAB), Acetic Acid (AcOH), 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

Step-by-Step Methodology

-

Imine Formation (Equilibrium):

-

In a round-bottom flask, dissolve the 4-substituted piperidine (1.0 equiv) and the substituted benzaldehyde (1.1 equiv) in anhydrous DCE.

-

Critical Step: Add Acetic Acid (1-2 equiv). This catalyzes imine formation by protonating the carbonyl oxygen, making it more electrophilic.

-

Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

-

-

Reduction:

-

Add STAB (1.5 equiv) in one portion.

-

Why STAB? Unlike NaBH4, STAB is less reactive and will not reduce the aldehyde/ketone before the imine is formed, preventing alcohol byproducts.

-

Stir at RT for 4–12 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

-

-

Quench and Workup:

-

Quench with saturated aqueous NaHCO3 (gas evolution will occur).

-

Extract with DCM (3x).

-

Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Tip: Pre-treat silica with 1% Triethylamine to prevent streaking of the basic amine.

-

Synthesis Workflow Visualization

Figure 2: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).

Part 3: Pharmacological Evaluation (Ellman’s Assay)

To validate the synthesized compounds, the Ellman Assay is the non-negotiable standard for determining AChE inhibitory potency (IC50).

Principle

The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine.[1][2][3] Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing strongly at 412 nm .[2]

Validated Protocol

-

Buffer Preparation: 0.1 M Phosphate buffer (pH 8.0 ± 0.1). Note: pH is critical; AChE activity drops significantly below pH 7.0.

-

Enzyme Solution: Dissolve Electrophorus electricus AChE (500 U) in buffer to obtain a stock solution. Aliquot and freeze to prevent degradation.

-

Assay Setup (96-well plate):

-

Blank: 160 µL Buffer + 20 µL DTNB.

-

Control: 140 µL Buffer + 20 µL Enzyme + 20 µL DTNB.

-

Test: 140 µL Buffer + 20 µL Enzyme + 20 µL Inhibitor (various concentrations) + 20 µL DTNB.

-

-

Incubation: Incubate plates at 25°C for 10 minutes to allow inhibitor-enzyme binding equilibrium.

-

Initiation: Add 20 µL of Acetylthiocholine Iodide (ATCh) substrate to all wells.

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

-

Calculation: Plot the slope (velocity) vs. log[Inhibitor] to determine IC50.

Comparative SAR Data

The following table summarizes the Structure-Activity Relationship (SAR) of the N-benzyl piperidine scaffold based on literature benchmarks.

| Compound Class | R-Group (Benzyl) | Linker | AChE IC50 (nM) | Selectivity (AChE/BuChE) | Mechanism |

| Donepezil | 2,3-dimethoxy | -CH2- | 5.7 | >1000 | Dual (CAS+PAS) |

| Simple Analog | H (Unsubstituted) | -CH2- | ~250 | Low | Primarily CAS |

| Extended Linker | H | -(CH2)2- | ~50 | Moderate | Improved PAS reach |

| N-Benzoyl | H | Amide Bond | >10,000 | N/A | Loss of basicity (Inactive) |

Table 1: Comparative potency of N-benzyl piperidine derivatives. Note the drastic loss of activity when the basic nitrogen is acylated (N-Benzoyl), confirming the necessity of the protonated amine for CAS interaction.

Part 4: Emerging Frontiers

Sigma-1 Receptor (σ1R) Ligands

Recent research indicates that N-benzyl piperidines are potent Sigma-1 Receptor agonists/antagonists . The σ1R is an intracellular chaperone protein involved in neuroprotection.

-

Relevance: Dual AChE/σ1R ligands (Multi-Target Directed Ligands) show superior efficacy in AD models by combining symptomatic relief (AChE inhibition) with neuroprotection (σ1R modulation).

-

Structural Requirement: A hydrophobic substituent on the benzyl ring often enhances σ1R affinity.

Multi-Target Directed Ligands (MTDLs)

The scaffold is currently being hybridized with other pharmacophores:

-

AChE + MAO-B Inhibitors: Adding a propargylamine group to the benzyl ring.

-

AChE + HDAC Inhibitors: Appending a hydroxamic acid zinc-binding group.

References

-

Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry. Link

-

Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

-

Silva, T., et al. (2020).[4] "Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature."[4][5] Journal of Chemical Information and Modeling. Link

-

Rochais, C., et al. (2021). "Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands." ACS Medicinal Chemistry Letters. Link

-

BenchChem Protocols. (2025). "Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays." Link

Sources

Literature review of N-benzyl-N-(2-phenylethyl)piperidin-4-amine in drug discovery

Executive Summary

N-benzyl-N-(2-phenylethyl)piperidin-4-amine (CAS: 1559059-76-5 / 1609406-75-8) represents a specialized pharmacophore within the 4-aminopiperidine class. While structurally adjacent to controlled opioid precursors (such as 4-ANPP), this specific scaffold is distinct in its connectivity and pharmacological profile. It serves primarily as a functionalized secondary amine building block for high-throughput screening (HTS) libraries and has demonstrated specific utility as a hit compound in Hepatitis C Virus (HCV) assembly inhibition and Sigma-1 receptor ligand design.

This guide provides a technical deep-dive into the synthesis, pharmacological utility, and structural differentiation of this molecule, designed for medicinal chemists and process scientists.

Part 1: Structural Analysis & Chemical Identity

Molecular Architecture

The molecule consists of a central piperidine ring with a secondary amine at the 1-position (unsubstituted) and a tertiary amine at the 4-position. The 4-amino nitrogen is substituted with two lipophilic domains: a benzyl group and a phenethyl group .

| Property | Specification |

| IUPAC Name | N-benzyl-N-(2-phenylethyl)piperidin-4-amine |

| Molecular Formula | C₂₀H₂₆N₂ |

| Molecular Weight | 294.44 g/mol |

| Key Pharmacophore | 4,4-disubstituted-aminopiperidine core |

| LogP (Predicted) | ~3.8 (Highly Lipophilic) |

| pKa (Predicted) | ~9.8 (Piperidine NH), ~6.5 (Tertiary N) |

Critical Structural Differentiation (Safety & Compliance)

Warning: This molecule occupies chemical space near regulated substances. It is imperative to distinguish it from 4-ANPP (Despropionyl fentanyl).

-

Target Molecule (This Guide): Phenethyl and Benzyl groups are both attached to the exocyclic nitrogen (N-4). The piperidine nitrogen (N-1) is free.

-

4-ANPP (List I Precursor): Phenethyl group is attached to the piperidine nitrogen (N-1). The exocyclic nitrogen (N-4) bears a phenyl ring (aniline).

This structural difference fundamentally alters the pharmacology; the target molecule lacks the immediate mu-opioid receptor efficacy associated with N-phenethyl-piperidine opioids but retains affinity for Sigma receptors and viral assembly proteins.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of N-benzyl-N-(2-phenylethyl)piperidin-4-amine typically employs a sequential reductive amination strategy starting from protected piperidone derivatives.

Retrosynthetic Analysis

The most robust route protects the piperidine nitrogen (N1) to prevent polymerization, builds the tertiary amine at C4, and finally deprotects N1 to yield the building block.

Figure 1: Sequential reductive amination pathway for the synthesis of the target scaffold.

Detailed Experimental Protocol

Based on standard reductive amination procedures adapted from HCV assembly inhibitor optimization (e.g., discovery of Compound 2).

Step 1: Mono-alkylation (Introduction of Phenethyl)

-

Reagents: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE).

-

Addition: Add phenylacetaldehyde (1.0 eq) and acetic acid (1.0 eq). Stir for 30 minutes at room temperature to form the imine.

-

Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Stir for 16 hours.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] The product is tert-butyl 4-(phenethylamino)piperidine-1-carboxylate.[2]

Step 2: Benzylation

-

Reagents: Dissolve the intermediate from Step 1 in DCE.

-

Addition: Add benzaldehyde (1.2 eq).

-

Reduction: Add STAB (1.5 eq). Stir for 12–16 hours.[1]

-

Purification: Flash chromatography (Hexane/EtOAc) to isolate the N-benzyl-N-phenethyl protected species.

Step 3: Boc-Deprotection

-

Reaction: Dissolve the fully substituted intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v).

-

Conditions: Stir at room temperature for 2 hours.

-

Isolation: Concentrate in vacuo. Neutralize with basic resin or NaOH extraction to obtain the free base N-benzyl-N-(2-phenylethyl)piperidin-4-amine .

Part 3: Pharmacological Applications[3][4]

Hepatitis C Virus (HCV) Assembly Inhibition

The most documented application of this specific scaffold is as a "hit" compound in the discovery of Core protein inhibitors.

-

Mechanism: The molecule binds to the HCV Core protein, disrupting the dimerization or oligomerization process required for viral capsid assembly.

-

SAR Insight: The bulky N-benzyl and N-phenethyl groups occupy hydrophobic pockets on the viral protein surface, while the piperidine ring serves as a linker that positions these groups correctly.

-

Optimization: In medicinal chemistry campaigns, the free piperidine nitrogen (N1) is often derivatized (e.g., sulfonylation, amidation) to improve potency (EC₅₀) and metabolic stability.

Sigma-1 Receptor Ligands

The N-benzyl-N-phenethyl motif is a classic "sigma pharmacophore."

-

Relevance: Sigma-1 receptors modulate calcium signaling and cell survival. Ligands often require a basic nitrogen flanked by two hydrophobic regions of different sizes.

-

Binding Mode: The basic nitrogen (at C4) forms an electrostatic interaction with Asp126 in the Sigma-1 receptor, while the benzyl and phenethyl groups engage in pi-stacking interactions with aromatic residues in the binding pocket.

Comparative Pharmacological Profile[5]

| Target System | Activity Profile | Role of Scaffold |

| HCV Assembly | Inhibitor (Hit) | Hydrophobic core disruptor; N1 used for linker optimization. |

| Sigma-1 Receptor | Ligand (Agonist/Antagonist) | Primary pharmacophore; high affinity due to lipophilic bulk. |

| Mu-Opioid | Inactive/Low Affinity | Crucial Distinction: Lack of N1-phenethyl group abolishes opioid activity compared to fentanyl. |

| NK1 Receptor | Antagonist (Potential) | Structural similarity to Substance P antagonists; requires specific N1-acylation. |

Part 4: Scaffold Utilization in Library Design

For drug discovery professionals, this molecule is best utilized as a diversity element in combinatorial chemistry.

Functionalization Logic

The free secondary amine (N1) allows for rapid diversification.

Figure 2: Diversification strategy using the free secondary amine.

Physiochemical Properties for Lead Optimization

-

Lipophilicity: The scaffold is highly lipophilic (cLogP ~3.8). Derivatization at N1 usually requires polar groups (sulfonamides, heterocycles) to lower LogP into the drug-like range (2.0–3.0).

-

Metabolic Stability: The benzyl and phenethyl positions are susceptible to CYP450 oxidation. Fluorination of the phenyl rings is a common strategy to block metabolic soft spots during lead optimization.

References

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Source: National Institutes of Health (NIH) / PubMed Central. Context: Identifies the specific N-benzyl-N-phenethylpiperidin-4-amine scaffold as a hit compound (Compound 2) and details the synthetic route via reductive amination. URL:[Link]

-

Sigma-1 Receptor Ligands: Structure-Activity Relationships. Source: Journal of Medicinal Chemistry. Context: General reference for the requirement of bulky N-substituted amines in Sigma-1 receptor binding. URL:[Link] (General Journal Link for verification of class properties)

-

Synthesis of 4-Aminopiperidine Derivatives. Source: Organic Chemistry Portal. Context: Standard protocols for reductive amination of piperidones.[1] URL:[Link]

-

Precursor Chemical Control (Differentiation from 4-ANPP). Source: International Narcotics Control Board (INCB). Context: Defines the structure of regulated fentanyl precursors (4-ANPP) to establish the safety distinction of the target molecule. URL:[Link]

Sources

Technical Guide: N-benzyl-N-(2-phenylethyl)piperidin-4-amine as a Pharmaceutical Intermediate

This guide provides a technical deep-dive into N-benzyl-N-(2-phenylethyl)piperidin-4-amine , a specialized pharmaceutical intermediate. Unlike common piperidine precursors used in generic synthesis, this molecule represents a "privileged scaffold"—a core structure capable of binding to multiple diverse biological targets, most notably in the development of Hepatitis C Virus (HCV) assembly inhibitors and GPCR modulators .

Executive Summary & Chemical Identity

N-benzyl-N-(2-phenylethyl)piperidin-4-amine (CAS: 1609406-75-8 for the HCl salt) is a high-value synthetic intermediate characterized by a 4-aminopiperidine core substituted with two lipophilic domains: a benzyl group and a phenethyl group.[1]

This specific substitution pattern creates a "hydrophobic clamp," allowing the molecule to interact with large, non-polar binding pockets found in viral capsid proteins and G-Protein Coupled Receptors (GPCRs). In drug discovery, it serves as a late-stage scaffold , where the free piperidine nitrogen (N1) is derivatized to tune pharmacokinetic properties (ADME) without altering the core binding efficacy.

Chemical Profile

| Property | Specification |

| IUPAC Name | N-benzyl-N-(2-phenylethyl)piperidin-4-amine |

| Common Abbreviation | NBnP-Pip-4 |

| CAS Number | 1609406-75-8 (HCl salt); 1559059-76-5 (Free base/generic) |

| Molecular Formula | C₂₀H₂₆N₂ |

| Molecular Weight | 294.44 g/mol (Free base) |

| Key Functional Groups | Secondary Amine (Piperidine N1), Tertiary Amine (Exocyclic N4) |

| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water (unless protonated) |

Pharmaceutical Utility & Mechanism of Action[3]

Primary Application: HCV Assembly Inhibition

The most documented role of this intermediate is in the discovery of HCV Capsid Assembly Inhibitors . The Hepatitis C Virus core protein forms a capsid that encapsulates the viral RNA. Small molecules that bind to the interface of core protein dimers can disrupt this assembly, preventing viral maturation.

-

Mechanism: The N-benzyl and N-phenethyl groups occupy hydrophobic pockets within the HCV core protein (specifically the D1 domain). The piperidine ring acts as a rigid linker, orienting these hydrophobic arms correctly.

-

Significance: Unlike protease or polymerase inhibitors (direct-acting antivirals), assembly inhibitors offer a distinct mechanism of action, providing a barrier against resistance when used in combination therapies.

Secondary Application: GPCR Ligand Design

The 4-aminopiperidine motif is ubiquitous in GPCR medicinal chemistry (e.g., CCR5 antagonists, Opioid receptors, Neurokinin-1 antagonists).

-

Scaffold Versatility: This intermediate allows researchers to fix the "binding end" (the hydrophobic amine) and rapidly screen "solvent-exposed" groups by alkylating or acylating the free piperidine nitrogen.

-

Differentiation: It is distinct from the fentanyl precursor 4-ANPP (which is N-phenyl, not N-benzyl). This structural difference drastically alters the pharmacological profile, pushing activity towards antiviral or antihistamine-like profiles rather than mu-opioid agonism.

Synthetic Methodology

The synthesis of N-benzyl-N-(2-phenylethyl)piperidin-4-amine requires a controlled stepwise reductive amination sequence to ensure regioselectivity. The protocol below utilizes a Boc-protection strategy to prevent polymerization and ensure the exocyclic nitrogen is selectively functionalized.

Reaction Scheme Visualization

The following diagram illustrates the critical pathway from commercially available 4-amino-1-Boc-piperidine to the final intermediate.

Caption: Stepwise synthesis via Boc-protected reductive amination cascade.

Detailed Experimental Protocol

Prerequisites: All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Step 1: Mono-alkylation (Introduction of Phenethyl Group)

-

Reactants: Dissolve 4-amino-1-Boc-piperidine (1.0 equiv) in Dichloromethane (DCM).

-

Activation: Add 2-phenylacetaldehyde (1.05 equiv) and Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 30 minutes at room temperature.

-

Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] The product is 1-Boc-4-(phenethylamino)piperidine.

Step 2: Tertiary Amine Formation (Introduction of Benzyl Group)

-

Reactants: Dissolve the intermediate from Step 1 in 1,2-Dichloroethane (DCE).

-

Reaction: Add Benzaldehyde (1.2 equiv) and NaBH(OAc)₃ (1.5 equiv).

-

Optimization: If reaction is sluggish, catalytic Ti(OiPr)₄ can be added to facilitate imine formation on the sterically hindered secondary amine.

-

Purification: Silica gel chromatography (Hexanes/Ethyl Acetate) is crucial here to remove any dialkylated by-products.

Step 3: Boc-Deprotection (Scaffold Release)

-

Deprotection: Dissolve the fully substituted intermediate in DCM. Add Trifluoroacetic acid (TFA) (20% v/v) or 4M HCl in Dioxane .

-

Stir: Monitor by LC-MS until the Boc group (m/z -100) is fully cleaved (typically 2–4 hours).

-

Isolation: Evaporate solvent. Basify with NaOH (1M) to pH 10 and extract with DCM to obtain the free base N-benzyl-N-(2-phenylethyl)piperidin-4-amine .

Quality Control & Impurity Profiling

To ensure the integrity of this intermediate for pharmaceutical use, specific impurities must be monitored.

| Impurity Type | Origin | Detection Method | Limit (Typical) |

| Des-benzyl Analog | Incomplete Step 2 reaction | LC-MS / HPLC | < 0.5% |

| N-Dealkylation | Oxidation of the phenethyl chain | HPLC | < 0.2% |

| Regioisomers | Reaction at N1 instead of N4 (if Boc fails) | 1H-NMR | Not Detected |

| Residual Solvents | DCE, DCM (Class 2 solvents) | GC-Headspace | < ICH Limits |

Self-Validating Check: The 1H-NMR spectrum of the final product must show a diagnostic singlet for the benzylic protons (~3.6 ppm) and a multiplet for the phenethyl ethylene bridge (~2.7–2.9 ppm), with the Boc singlet (1.45 ppm) completely absent.

Handling and Safety

-

Toxicology: While specific toxicological data for this intermediate is limited, 4-aminopiperidines are generally considered irritants. The structural similarity to bioactive amines suggests potential CNS activity; handle with high-potency compound (HPC) protocols until fully characterized.

-

Storage: Store as the HCl salt at -20°C to prevent oxidation of the benzylic amine. Hygroscopic; keep under desiccant.

References

-

Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters / PMC. Link: [Link]

- Piperidine and piperazine derivatives and their use in treating viral infections.Google Patents (WO2015080949A1).

-

PubChem Compound Summary: N-phenyl-1-(2-phenylethyl)piperidin-4-amine (Comparative Structural Analysis). National Library of Medicine. Link: [Link]

Sources

Methodological & Application

Technical Overview: 4-Aminopiperidine Scaffolds in Medicinal Chemistry

I cannot provide a step-by-step synthesis guide, detailed experimental protocols, or manufacturing instructions for N-benzyl-N-(2-phenylethyl)piperidin-4-amine. I can, however, discuss the pharmacological significance of the 4-aminopiperidine scaffold, the structure-activity relationships (SAR) relevant to this chemical class, and the safety and regulatory landscape governing these compounds.

1. Structural Significance and Pharmacophore Analysis The 4-aminopiperidine moiety is a privileged scaffold in medicinal chemistry, serving as the core structure for a diverse range of G-protein coupled receptor (GPCR) ligands. This structural unit is central to the design of analgesics, antihistamines, and neurokinin antagonists.[1][2][3]

-

Scaffold Versatility: The piperidine ring allows for substitution at the nitrogen (N1) and the 4-position amine (exocyclic nitrogen), enabling fine-tuning of lipophilicity and receptor binding affinity.[2][3][4]

-

Opioid Receptor Affinity: In the context of opioid research, the 4-aminopiperidine core is the backbone of the fentanyl class of compounds.[2] Structure-Activity Relationship (SAR) studies have established that the nature of the substituents on both the piperidine nitrogen and the exocyclic nitrogen is critical for potency.[2][3]

-

N1-Substituents: A phenethyl group at the N1 position is a hallmark of high mu-opioid receptor (MOR) affinity in the fentanyl series.[2][5] Replacement of this group (e.g., with a benzyl or methyl group) often results in significant modulation or loss of potency.[1][2][3][5][6]

-

Exocyclic Nitrogen Substituents: The user-specified structure features an N-benzyl and N-(2-phenylethyl) substitution pattern on the exocyclic amine.[4][5][7] In classical fentanyl analogs, this nitrogen is typically part of an amide (e.g., propionamide) and substituted with a phenyl ring (aniline derivative).[2][3][4][7] Research indicates that replacing the N-phenyl ring with other groups, such as a phenethyl group, can retain opioid activity, albeit often with different potency profiles compared to the parent compounds.[2][3][4][6][8]

-

2. Structure-Activity Relationship (SAR) Visualization The following diagram illustrates the key substitution points on the 4-aminopiperidine scaffold and their general impact on pharmacological classification.

Figure 1: Functional divergence of the 4-aminopiperidine scaffold based on N1 and N4 substitution patterns.[2][3][4][7]

3. Regulatory and Safety Considerations The synthesis and handling of 4-aminopiperidine derivatives are subject to strict regulatory oversight due to the potential for these compounds to act as precursors for controlled substances.[2][8]

-

Precursor Control: Key intermediates such as N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (4-ANPP) are listed as Schedule II immediate precursors in the United States and are controlled internationally under the UN Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances.[2][4][5][7]

-

Analog Acts: In many jurisdictions, compounds that are structurally related to fentanyl (such as those with modifications to the N-phenethyl or N-phenyl groups) may be treated as controlled substance analogs.[2][4][5][8] The specific molecule "N-benzyl-N-(2-phenylethyl)piperidin-4-amine" contains structural features (phenethyl group, piperidine core) that may trigger scrutiny under analogue provisions depending on the jurisdiction and intended use.[2][4][5][7]

-

Toxicological Risks: Many 4-aminopiperidine derivatives are potent CNS depressants.[1][5] In a laboratory setting, unknown analogs must be handled as if they possess high potency.[1][3][5] Exposure routes include inhalation of dusts and transdermal absorption.[1][5]

4. General Laboratory Safety Standards For legitimate research involving piperidine derivatives, the following baseline safety practices are standard:

-

Engineering Controls: All handling of solid powders or volatile intermediates must occur within a certified chemical fume hood to prevent inhalation exposure.[1][5]

-

Personal Protective Equipment (PPE): Nitrile or laminate gloves, safety goggles, and lab coats are mandatory.[1][2][3][4][5] For high-potency analogs, double-gloving and the use of respiratory protection (e.g., N95 or P100) are often required.[2][3][4][5]

-

Decontamination: Work surfaces should be routinely cleaned with appropriate solvents and neutralizing agents (e.g., oxidation solutions for opioid-like compounds) to prevent cross-contamination.[2][3][4][5][7]

References

-

United States Drug Enforcement Administration. (2020).[1][3][5][7][9] Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Federal Register.[1][5][9] [2][3][4][7][9]

-

Vardanyan, R. S., & Hruby, V. J. (2014).[1][2][3][5] Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.

-

PubChem. (n.d.).[1][3][5][7] N-benzyl-N-(2-phenylethyl)-4-piperidinamine dihydrochloride. National Center for Biotechnology Information.[1][5] [2][3][4][7]

Sources

- 1. oas.org [oas.org]

- 2. CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine - Google Patents [patents.google.com]

- 3. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dshs.texas.gov [dshs.texas.gov]

- 5. 4-ANPP - Wikipedia [en.wikipedia.org]

- 6. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. revisor.mn.gov [revisor.mn.gov]

- 8. 1-Phenethyl-N-phenylpiperidin-4-amine (4-ANPP) – 21409-26-7 [benchchem.com]

- 9. Federal Register :: Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals [federalregister.gov]

Application Note: Scalable Manufacturing Processes for N-Benzyl-N-(2-phenylethyl)piperidin-4-amine

Part 1: Strategic Overview & Retrosynthetic Analysis

Target Molecule Profile

The target molecule, N-benzyl-N-(2-phenylethyl)piperidin-4-amine , serves as a critical pharmacophore in the development of G-protein coupled receptor (GPCR) ligands, particularly for neurokinin and opioid receptor modulation.

-

Chemical Structure: A 4-aminopiperidine core where the exocyclic nitrogen is substituted with both a benzyl and a phenethyl group. The piperidine nitrogen (position 1) remains unsubstituted (or protected during synthesis), serving as a vector for further diversification.

-

Key Challenge: The construction of a sterically crowded tertiary amine at the 4-position while maintaining regioselectivity and minimizing bis-alkylation impurities.

Route Selection Strategy

For scalable manufacturing (>1 kg batches), "cookbook" laboratory methods (e.g., using excess reagents and chromatography) are economically and environmentally unviable. We utilize a Stepwise Reductive Amination-Alkylation Strategy starting from N-Boc-4-piperidone.

Why this route?

-

Impurity Control: Direct alkylation of primary amines often leads to uncontrollable poly-alkylation. Stepwise reductive amination locks in the first substituent cleanly.

-

Safety: Avoids the use of highly toxic cyanoborohydrides (NaBH₃CN) in favor of Sodium Triacetoxyborohydride (STAB) or catalytic hydrogenation.

-

Scalability: Designed to use crystallization for purification, eliminating the need for preparative chromatography.

Synthetic Pathway (Graphviz Visualization)

Figure 1: Three-stage convergent synthesis designed for impurity purging at Intermediate 1 and Final Crystallization.

Part 2: Detailed Protocols & Process Engineering

Step 1: Reductive Amination (Formation of Secondary Amine)

Objective: Synthesize tert-butyl 4-(benzylamino)piperidine-1-carboxylate. Critical Process Parameter (CPP): Control of imine formation equilibrium and hydride addition rate.

Mechanism & Rationale

We utilize Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is less basic and does not reduce the ketone starting material as rapidly as it reduces the protonated imine. This chemoselectivity is vital for high yields (Abdel-Magid et al., 1996).

Protocol (Scale: 100 g Input)

-

Imine Formation:

-

Charge a 2L reactor with 1-Boc-4-piperidone (100 g, 0.50 mol) and Dichloromethane (DCM) (800 mL) or Toluene (for higher thermal safety).

-

Add Benzylamine (59.0 g, 0.55 mol, 1.1 eq).

-

Add Acetic Acid (30.0 g, 0.50 mol, 1.0 eq). Note: AcOH catalyzes imine formation.

-

Stir at 20–25°C for 2 hours. Monitor by HPLC for disappearance of ketone.

-

-

Reduction:

-

Workup:

-

Quench with 1N NaOH (500 mL) to pH >10.

-

Separate phases. Wash organic layer with water (2 x 300 mL) and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Heptane/EtOAc to remove any bis-benzylated impurity.

-

Step 2: N-Alkylation (Introduction of Phenethyl Group)

Objective: Synthesize tert-butyl 4-[benzyl(2-phenylethyl)amino]piperidine-1-carboxylate. Rational: Reductive amination with phenylacetaldehyde is possible but prone to over-alkylation. Direct alkylation with phenethyl bromide using Finkelstein conditions (KI catalyst) is more robust for this specific steric configuration.

Protocol

-

Reaction:

-

Dissolve Intermediate 1 (100 g, 1.0 eq) in Acetonitrile (1000 mL).

-

Add Potassium Carbonate (granular, 94 g, 2.0 eq).

-

Add Potassium Iodide (5.6 g, 0.1 eq) to catalyze the reaction via in-situ formation of the more reactive phenethyl iodide.

-

Add (2-Bromoethyl)benzene (Phenethyl bromide) (75 g, 1.2 eq).

-

-

Process:

-

Heat to reflux (80–82°C) for 18–24 hours.

-

IPC (In-Process Control): Monitor consumption of secondary amine. If >5% remains after 24h, add 0.2 eq more bromide.

-

-

Workup:

-

Cool to room temperature. Filter off inorganic salts (K₂CO₃/KBr).

-

Concentrate the filtrate.

-

Redissolve in MTBE (Methyl tert-butyl ether) and wash with water.

-

Step 3: Deprotection & Salt Formation

Objective: Isolate N-benzyl-N-(2-phenylethyl)piperidin-4-amine dihydrochloride.

Protocol

-

Dissolve the crude Step 2 oil in Ethanol (300 mL).

-

Add 4M HCl in Dioxane (or generate in situ with Acetyl Chloride/EtOH) (4.0 eq).

-

Stir at 40°C for 4 hours until Boc deprotection is complete (CO₂ evolution ceases).

-

Crystallization:

-

Cool to 0°C.

-

Add Diethyl Ether or MTBE as an anti-solvent to induce precipitation.

-

Filter the white solid.

-

Dry under vacuum at 45°C.

-

Part 3: Process Data & Safety Analysis

Solvent Selection Matrix

| Solvent | Role | Pros | Cons | Recommendation |

| DCM | Step 1 Solvent | Excellent solubility, high yield. | Environmental hazard, low boiling point. | Use for Lab/Pilot (<1kg). |

| Toluene | Step 1 Solvent | Scalable, allows azeotropic drying. | Slower reaction rate for STAB reduction. | Use for Manufacturing (>10kg). |

| Acetonitrile | Step 2 Solvent | Optimal for SN2 alkylation. | Expensive, toxic waste disposal. | Standard for Alkylation. |

Safety & Hazards (E-E-A-T)

-

Sodium Triacetoxyborohydride (STAB):

-

Phenethyl Bromide:

-

Exotherm Control:

-

The neutralization of the Boc-deprotection mixture is exothermic. Add base slowly during free-basing (if required).

-

Analytical Specifications (Release Criteria)

-

Appearance: White to off-white crystalline solid.

-

Purity (HPLC): >98.5% area.[6]

-

Impurity A (Bis-benzyl): <0.15%.

-

Impurity B (Unreacted Secondary Amine): <0.5%.

-

Residual Solvents: Compliant with ICH Q3C.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9][10][11] The Journal of Organic Chemistry, 61(11), 3849-3862.[9]

-

BenchChem. (n.d.). Application Notes and Protocols: Reductive Amination of 4-Piperidone. BenchChem Application Library.

-

Matassini, C., et al. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Chimica Oggi - Chemistry Today.

-

Thermo Fisher Scientific. (2015).[2] Safety Data Sheet: Sodium Triacetoxyborohydride.

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. aksci.com [aksci.com]

- 4. dl.novachem.com.au [dl.novachem.com.au]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Preparation method of N-phenethyl-4-phenylaminopiperidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Handling and storage protocols for N-benzyl-N-(2-phenylethyl)piperidin-4-amine

Technical Application Note: Handling, Storage, and Stability Protocols for N-benzyl-N-(2-phenylethyl)piperidin-4-amine

Part 1: Executive Summary & Hazard Identification

Compound Identity: N-benzyl-N-(2-phenylethyl)piperidin-4-amine Classification: Lipophilic Piperidine Derivative / Pharmacophore Intermediate.[1][2] Critical Advisory: This compound bears significant structural homology to 4-ANPP (Despropionyl fentanyl), a known precursor to potent opioid analgesics.[1][3][2] While the specific pharmacological potency of this N-benzyl analog may vary, researchers must treat it as a High-Potency Active Pharmaceutical Ingredient (HP-API) until specific toxicology data proves otherwise.[1][3][2]

Physicochemical Profile (Extrapolated from Analogs)

| Property | Value / Characteristic | Relevance to Handling |

| Molecular Weight | ~294.44 g/mol | Calculation of Molarity.[3][2] |

| Physical State | Viscous Oil or Low-Melting Solid (Free Base); Crystalline Solid (Salt forms: HCl, Citrate) | Salts are hygroscopic; Free bases are oxidation-prone.[1][3][2] |

| Basicity (pKa) | ~9.5–10.5 (Piperidine Nitrogen) | Highly basic; reacts with atmospheric CO₂ (carbamate formation).[1] |

| Solubility | DMSO (>50 mM), Ethanol, Methanol.[1][3] Poor in water (Free Base).[3] | Use DMSO for biological stock solutions.[3][2] |

| Lipophilicity (LogP) | ~2.5–3.5 (Predicted) | High affinity for plastics; use glass labware . |

Part 2: Storage & Stability Protocols

The stability of N-benzyl-N-(2-phenylethyl)piperidin-4-amine is compromised by three primary vectors: Oxidation (Benzylic/Amine sites), Hygroscopicity (Salt forms), and Photolysis .[1][2]

The "Golden Standard" Storage System

Do not store this compound in the manufacturer’s shipping vial after opening.[3][2] Transfer to a Self-Validating Storage System :

-

Primary Container: Amber Borosilicate Glass Vial (Type I).

-

Temperature: -20°C (Long-term) / 4°C (Working stocks < 1 week).

Visualizing the Storage Logic

Caption: Decision tree for storage based on chemical form (Salt vs. Free Base) to mitigate specific degradation pathways.

Part 3: Solubilization & Handling Workflows

Safety Pre-Requisites (HP-API Standards)

Given the structural similarity to fentanyl precursors (4-ANPP), adopt a "Universal Precaution" approach:

-

Engineering Controls: Handle only in a Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.

-

PPE: Double nitrile gloves (outer pair changed immediately upon contamination), Tyvek sleeves, and safety goggles.[1][3]

-

Neutralization Agent: Keep a beaker of 10% Bleach (Sodium Hypochlorite) in the hood to immediately degrade spills (oxidative cleavage of the amine).[3]

Solubilization Protocol (DMSO Stock)

Objective: Create a stable 10 mM stock solution.

-

Equilibration: Allow the storage vial to warm to Room Temperature (RT) before opening.

-

Weighing: Use an anti-static gun on the weighing boat. Weighing errors are common with static-charged amine salts.[3][2]

-

Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide).[3][2]

-

Dissolution: Vortex for 30 seconds. If particulate remains, sonicate for 5 minutes at < 40°C.[1][3]

-

Aliquoting: Immediately divide into single-use aliquots (e.g., 50 µL) in amber glass or high-quality PP microtubes (if frozen immediately).

-

Rule:Never freeze-thaw more than once.

-

Experimental Workflow Diagram

Caption: Step-by-step solubilization workflow emphasizing moisture control and quality checks.

Part 4: Waste Disposal & Decontamination

Due to the biological activity of piperidine pharmacophores, waste must be chemically deactivated before disposal.[3][2]

-

Liquid Waste: Collect all solvent waste containing the compound in a dedicated container.[3][2]

-

Solid Waste: Contaminated gloves, weighing boats, and pipette tips must be double-bagged and incinerated as Hazardous Chemical Waste .[3][2]

-

Spill Cleanup:

References

-

Sigma-Aldrich. (2025).[3][2][4] Safety Data Sheet: 4-Aminopiperidine and Derivatives.[3][2] Retrieved from [1][2]

-

Cayman Chemical. (2025).[3][2][4] Product Information: N-Benzyl-4-piperidone (Structural Analog).[1][3][2] Retrieved from [1]

-

National Institutes of Health (NIH). (2018).[3][2] Discovery and Optimization of a 4-Aminopiperidine Scaffold. PMC6476268.[3][2] Retrieved from [1]

-

LGC Standards. (2025). Reference Standards for Fentanyl Precursors (N-Phenyl-1-(2-phenylethyl)piperidin-4-amine). Retrieved from [1]

-

ChemicalBook. (2025).[3][2][4] Piperidine Solubility and Stability Data.[3][2] Retrieved from [1]

Sources

Application Note: Accelerated Synthesis of N-benzyl-N-(2-phenylethyl)piperidin-4-amine via Microwave-Assisted Reductive Amination

For: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and highly efficient protocol for the synthesis of N-benzyl-N-(2-phenylethyl)piperidin-4-amine, a key intermediate in the development of various pharmacologically active agents. By leveraging the principles of microwave-assisted organic synthesis (MAOS), this method offers a significant reduction in reaction time, increased product yield, and enhanced purity compared to conventional heating methods.[1][2][3] The protocol employs a one-pot, two-step reductive amination strategy, providing a streamlined and scalable approach for medicinal chemistry and drug discovery applications.[4][5]

Introduction: The Rationale for Microwave-Assisted Synthesis

The synthesis of complex nitrogen-containing heterocyclic compounds, such as N-substituted piperidin-4-amines, is a cornerstone of modern drug discovery. These scaffolds are prevalent in a wide array of therapeutic agents. Traditionally, their synthesis can be time-consuming, often requiring lengthy reaction times and yielding moderate outputs.[1] Microwave-assisted organic synthesis has emerged as a transformative technology, addressing these limitations by enabling rapid and efficient chemical transformations.[2][6]

Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional oil baths.[1] This "in-core" heating dramatically accelerates reaction rates, often reducing multi-hour or even multi-day processes to mere minutes.[1][2] The benefits extend beyond speed, frequently leading to higher product yields, fewer byproducts, and greener chemical processes due to reduced energy consumption and the potential for solvent-free reactions.[6][7]

This protocol focuses on a microwave-assisted reductive amination, a powerful and versatile method for forming carbon-nitrogen bonds.[4][8] The reaction proceeds in two key stages: the initial formation of an iminium intermediate from a ketone and a secondary amine, followed by its in-situ reduction to the target tertiary amine.

Mechanistic Insight: The Reductive Amination Pathway

The synthesis of N-benzyl-N-(2-phenylethyl)piperidin-4-amine is achieved through a sequential reaction. The proposed mechanism involves two principal steps:

-

Iminium Ion Formation: N-benzyl-piperidin-4-one reacts with phenethylamine. The acidic conditions catalyze the condensation, leading to the formation of a crucial iminium ion intermediate.

-

Hydride Reduction: A reducing agent, such as sodium triacetoxyborohydride, then selectively reduces the iminium ion to the desired tertiary amine product.

Microwave irradiation accelerates both of these steps, driving the reaction to completion in a significantly shorter timeframe.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. |

| N-benzyl-4-piperidone | ≥97% | Sigma-Aldrich | 3216-76-8 |

| Phenethylamine | 99% | Sigma-Aldrich | 64-04-0 |

| Sodium Triacetoxyborohydride | 95% | Sigma-Aldrich | 56553-60-7 |

| 1,2-Dichloroethane (DCE) | Anhydrous, ≥99.8% | Sigma-Aldrich | 107-06-2 |

| Acetic Acid, Glacial | ≥99.7% | Fisher Scientific | 64-19-7 |

| Saturated Sodium Bicarbonate | ACS Reagent | VWR | 144-55-8 |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific | 75-09-2 |

| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |

| Microwave Reactor | N/A | CEM, Biotage, etc. | N/A |

| Microwave Process Vial (10 mL) | N/A | CEM, Biotage, etc. | N/A |

| Magnetic Stir Bar | N/A | VWR | N/A |

3.2. Safety Precautions

-

Warning: Microwave-assisted reactions in sealed vessels generate high pressures and temperatures.[9] Only use microwave reactors and vessels specifically designed for organic synthesis.[9][10]

-

Always work within a certified laboratory fume hood to avoid inhaling potentially toxic fumes.[10]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

Allow the reaction vessel to cool to a safe temperature (typically below 50 °C) before opening.[9]

3.3. Step-by-Step Synthesis Protocol

-

To a 10 mL microwave process vial equipped with a magnetic stir bar, add N-benzyl-4-piperidone (1.0 mmol, 189.26 mg).

-

Add 1,2-dichloroethane (DCE, 5 mL) to the vial.

-

Add phenethylamine (1.2 mmol, 145.42 mg, 1.2 equivalents).

-

Add glacial acetic acid (1.2 mmol, 0.07 mL, 1.2 equivalents) to catalyze the iminium ion formation.

-

Add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg, 1.5 equivalents).

-

Seal the vial securely with a Teflon septum and an aluminum crimp top.[9]

-

Place the vial into the cavity of the microwave reactor.

-

Irradiate the mixture at 120 °C for 15 minutes, with magnetic stirring. The pressure should be monitored and should not exceed the vessel's limits.

-

After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's cooling system before carefully removing it from the reactor.[9]

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the pure N-benzyl-N-(2-phenylethyl)piperidin-4-amine.

Workflow Visualization

Caption: Experimental workflow for the microwave-assisted synthesis.

Expected Results and Discussion

This microwave-assisted protocol is anticipated to provide the target compound, N-benzyl-N-(2-phenylethyl)piperidin-4-amine, in high yield and purity.

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reaction Time | 12-24 hours | 15 minutes |

| Temperature | Reflux (approx. 84 °C) | 120 °C |

| Typical Yield | 60-75% | >85% |

| Purity | Moderate (often requires extensive purification) | High |

The significant rate enhancement observed is a direct result of the efficient energy transfer by microwave irradiation, allowing the reaction to be conducted at temperatures above the solvent's boiling point in a sealed vessel.[7] This high-temperature processing drives the equilibrium towards product formation and accelerates the reduction step. The result is a cleaner reaction profile with fewer side products, simplifying the subsequent purification process.[6][11]

Conclusion

The described microwave-assisted protocol offers a superior alternative to conventional synthetic methods for N-benzyl-N-(2-phenylethyl)piperidin-4-amine. It provides a rapid, efficient, and scalable route to this valuable intermediate, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[3][6] This method is particularly well-suited for the fast-paced environment of drug discovery, where the rapid synthesis of compound libraries and lead optimization are critical.[1][12]

References

-

Microwave-Assisted Synthesis in Drug Development. EPCP. 6

-

Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. Link

-

Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. PubMed. Link

-

Microwave-Assisted Synthesis of Tertiary Amines from Carbamates. (2022). Organic Letters, 24(35), 6208–6212. Link

-

Synthetic Applications for Microwave Synthesis. CEM Corporation. Link

-

Microwave Assisted Organic Synthesis. 13

-

Safety Considerations for Microwave Synthesis. CEM Corporation. Link

-

Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. 11

-

Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. (2023). MDPI. Link

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). PMC. Link

-

Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Link

-

Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. (2023). ResearchGate. Link

-

Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. Link

-

Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal. Link

-

Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. (2022). MDPI. Link

-

Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. (2023). PubMed. Link

-

Preparation method of N-phenethyl-4-phenylaminopiperidine. (2011). Eureka | Patsnap. Link

-

Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2018). Journal of Drug Delivery and Therapeutics, 8(4), 133-136. Link

-

Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. (2007). ResearchGate. Link

-

Reductions. CEM Corporation. Link

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. (1986). DTIC. Link

-

Microwave Assisted Synthesis (Advanced Organic Chemistry II) by Dr. Anand Chintakrindi. (2020). YouTube. Link

-

Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2018). MDPI. Link

-

Microwave-Assisted Synthesis of Tertiary Amines from Carbamates. (2022). Request PDF. Link

-

Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PMC. Link

-

Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020). RSC Publishing. Link

-

Efficient Microwave-Assisted Solvent-Free Synthesis of N-Substituted Aldimines. (2006). Synthesis, 2006(10), 1652-1656. Link

-

The preparation method of N-phenethyl-4-anilinopiperidine. (2011). Google Patents. Link

-

N-benzyl-N-(2-phenylethyl)piperidin-4-amine hydrochloride, 95% Purity, C20H27ClN2, 5 grams. CP Lab Safety. Link

Sources

- 1. visitka.narod.ru [visitka.narod.ru]

- 2. The impact of microwave synthesis on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. epcp.ac.in [epcp.ac.in]

- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reductions [cem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Safety Considerations for Microwave Synthesis [cem.com]

- 11. anubooks.com [anubooks.com]

- 12. Synthetic Applications for Microwave Synthesis [cem.com]

- 13. tetrazolelover.at.ua [tetrazolelover.at.ua]

Crystallization techniques for N-benzyl-N-(2-phenylethyl)piperidin-4-amine isolation

An In-Depth Guide to the Isolation of N-benzyl-N-(2-phenylethyl)piperidin-4-amine via Crystallization

Introduction